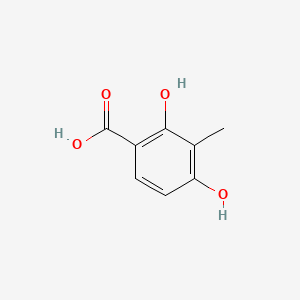

2,4-Dihydroxy-3-methylbenzoic acid

Beschreibung

The exact mass of the compound 2,4-Dihydroxy-3-methylbenzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,4-Dihydroxy-3-methylbenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dihydroxy-3-methylbenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,4-dihydroxy-3-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c1-4-6(9)3-2-5(7(4)10)8(11)12/h2-3,9-10H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZCSDJKWEYGAIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1O)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1063568 | |

| Record name | Benzoic acid, 2,4-dihydroxy-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4707-49-7 | |

| Record name | 2,4-Dihydroxy-3-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4707-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-beta-resorcylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004707497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2,4-dihydroxy-3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2,4-dihydroxy-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dihydroxy-3-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.849 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYL-.BETA.-RESORCYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04538CM3N8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Natural Occurrence and Therapeutic Potential of 2,4-Dihydroxy-3-methylbenzoic Acid in the Plant Kingdom: A Technical Guide for Researchers

Introduction: Unveiling a Bioactive Phenolic Acid

2,4-Dihydroxy-3-methylbenzoic acid is a specialized phenolic compound that has garnered increasing interest within the scientific community, particularly for its potential applications in drug discovery and development. While not ubiquitously distributed in the plant kingdom, its presence in specific symbiotic organisms—lichens—and its potent biological activities make it a molecule of significant intrigue. This technical guide provides an in-depth exploration of the natural occurrence, biosynthesis, analytical methodologies, and pharmacological properties of 2,4-Dihydroxy-3-methylbenzoic acid, with a focus on its relevance to researchers, scientists, and professionals in the field of drug development. The compound is often studied and referred to in its esterified form, methyl 2,4-dihydroxy-3,6-dimethylbenzoate, also known as atraric acid, which is a potent anti-androgen.[1][2]

Natural Occurrence: A Focus on Lichen Symbiosis

Contrary to widespread distribution among vascular plants, the primary natural reservoirs of 2,4-Dihydroxy-3-methylbenzoic acid and its derivatives are lichens. These composite organisms, arising from a symbiotic relationship between a fungus (the mycobiont) and an alga or cyanobacterium (the photobiont), are prolific producers of unique secondary metabolites.[3]

Lichens as a Primary Source:

Lichens synthesize a diverse array of phenolic compounds, many of which are not found elsewhere in nature. 2,4-Dihydroxy-3-methylbenzoic acid is a key structural component of more complex lichen substances. For instance, it is related to orsellinic acid, a fundamental building block of many depsides and depsidones found in lichens.[4][5] Gyrophoric acid, a tridepside found in lichens of the genera Actinogyra, Lasallia, and Umbilicaria, is composed of three orsellinic acid units.[5]

A notable derivative, atraric acid (methyl 2,4-dihydroxy-3,6-dimethylbenzoate), has been isolated from lichens growing on the bark of trees such as Prunus africana.[6][7] While initially attributed to the tree itself, evidence suggests that the lichens are the true producers of this anti-androgenic compound.[2][6] This highlights the importance of considering the entire ecological niche when investigating the natural sources of plant-derived compounds.

Reported Plant Sources (A Note of Caution):

While PubChem lists Incarvillea delavayi as a potential source of 4-Hydroxy-3-methylbenzoic acid, comprehensive phytochemical studies of this plant have not consistently reported the presence of 2,4-Dihydroxy-3-methylbenzoic acid.[8][9] This underscores the need for rigorous analytical confirmation when exploring novel plant sources for specific compounds. Qualitative phytochemical analyses of Incarvillea emodi have shown the presence of various phenolics, but not specifically 2,4-Dihydroxy-3-methylbenzoic acid.[10][11] Therefore, for the purpose of this guide, lichens remain the most scientifically validated natural source of this compound and its bioactive derivatives.

Biosynthesis: A Product of Fungal Metabolism in Symbiosis

The biosynthesis of 2,4-Dihydroxy-3-methylbenzoic acid in lichens is a fascinating example of the metabolic capabilities of the fungal partner. The process is intrinsically linked to the acetyl-polymalonyl pathway, a major route for the synthesis of phenolic compounds in fungi.[3]

The fundamental building block for many lichen phenolics, including the structural backbone of 2,4-Dihydroxy-3-methylbenzoic acid, is orsellinic acid. The biosynthesis of orsellinic acid is initiated by a polyketide synthase (PKS) enzyme within the mycobiont.[4][12] The process begins with the condensation of one acetyl-CoA molecule with three malonyl-CoA molecules, followed by cyclization and aromatization to yield orsellinic acid. Subsequent enzymatic modifications, such as hydroxylation and methylation, would then lead to the formation of 2,4-Dihydroxy-3-methylbenzoic acid.

The carbon skeletons for these processes are ultimately derived from the photosynthetic partner (the photobiont), which provides the fungus with carbohydrates. This symbiotic interplay is crucial for the production of these complex secondary metabolites.[13]

Analytical Methodologies: Extraction, Isolation, and Quantification

For researchers and drug development professionals, robust and reliable analytical methods are paramount for the study of natural products. The extraction, isolation, and quantification of 2,4-Dihydroxy-3-methylbenzoic acid from lichen matrices can be achieved through a combination of chromatographic techniques.

Extraction and Isolation Protocol:

A general workflow for the extraction and isolation of 2,4-Dihydroxy-3-methylbenzoic acid and its derivatives from lichens is outlined below.

Step-by-Step Methodology:

-

Sample Preparation: Collect and clean lichen thalli to remove any debris. Air-dry or freeze-dry the material and grind it into a fine powder to increase the surface area for extraction.

-

Solvent Extraction: Perform a Soxhlet extraction or maceration of the powdered lichen material with a suitable organic solvent. Acetone is a commonly used and effective solvent for extracting lichen phenolics.[14]

-

Solvent Evaporation: Concentrate the resulting extract under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Chromatographic Separation:

-

Column Chromatography: Subject the crude extract to column chromatography on silica gel. Elute with a gradient of non-polar to polar solvents (e.g., hexane-ethyl acetate) to separate fractions based on polarity.

-

Preparative Thin-Layer Chromatography (pTLC): Further purify the fractions containing the target compound using pTLC with an appropriate solvent system.

-

High-Performance Liquid Chromatography (HPLC): For final purification and isolation, utilize preparative HPLC with a reversed-phase column (e.g., C18) and a suitable mobile phase, such as a gradient of methanol or acetonitrile in acidified water.

-

Quantitative Analysis using HPLC:

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., Diode Array Detector - DAD, or Mass Spectrometry - MS) is the gold standard for the quantification of lichen secondary metabolites.[15][16]

Recommended HPLC Parameters (Adaptable):

| Parameter | Recommendation | Rationale |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides excellent separation of phenolic compounds based on their hydrophobicity. |

| Mobile Phase | Gradient elution with acetonitrile and water, both containing a small amount of acid (e.g., 0.1% formic acid or phosphoric acid). | The gradient allows for the separation of compounds with a range of polarities. The acid improves peak shape and suppresses ionization for better reproducibility. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Detection | DAD at a wavelength of ~250-280 nm or ESI-MS in negative ion mode. | Phenolic compounds exhibit strong UV absorbance in this range. Mass spectrometry provides higher sensitivity and structural information. |

| Quantification | External standard calibration curve using a certified reference standard of 2,4-Dihydroxy-3-methylbenzoic acid. | Ensures accurate and precise quantification. |

Biological Activities and Therapeutic Potential

The interest in 2,4-Dihydroxy-3-methylbenzoic acid and its derivatives in the context of drug development stems from their significant biological activities.

Anti-Androgenic Properties:

The most well-documented and promising bioactivity of atraric acid is its potent anti-androgenic effect.[6] It acts as a specific antagonist of the human androgen receptor (AR).[6][7]

Mechanism of Action:

-

Receptor Antagonism: Atraric acid competitively inhibits the binding of androgens, such as testosterone and dihydrotestosterone (DHT), to the AR.[1]

-

Inhibition of Nuclear Translocation: Crucially, atraric acid has been shown to inhibit the nuclear transport of the AR, preventing it from activating target genes in the nucleus.[2][6] This mechanism is a key advantage over some other anti-androgens that only competitively bind to the receptor.[2]

This anti-androgenic activity makes atraric acid a compelling candidate for the development of therapeutics for androgen-dependent conditions, including:

Studies have shown that atraric acid can repress the growth of both androgen-dependent and androgen-independent prostate cancer cells.[6]

Other Potential Pharmacological Properties:

Lichen-derived phenolic acids, as a class, exhibit a broad spectrum of biological activities that may also be relevant for 2,4-Dihydroxy-3-methylbenzoic acid. These include:

-

Antioxidant Activity: Many lichen phenolics are potent antioxidants, capable of scavenging free radicals.[19][20]

-

Anti-inflammatory Properties [21]

-

Cytotoxic Activity against Cancer Cell Lines [21]

Further research is warranted to fully elucidate the specific activities of purified 2,4-Dihydroxy-3-methylbenzoic acid in these areas.

Conclusion and Future Directions

2,4-Dihydroxy-3-methylbenzoic acid represents a valuable natural product with significant therapeutic potential, primarily as an anti-androgen. Its unique occurrence in lichens underscores the importance of exploring these symbiotic organisms as a source of novel bioactive compounds. For researchers and drug development professionals, a thorough understanding of its natural sources, biosynthesis, and analytical methodologies is crucial for advancing its study and potential clinical applications. Future research should focus on sustainable production methods, either through cultivation of lichens or biotechnological approaches, and further exploration of its diverse pharmacological properties. The potent and specific mechanism of action of its derivative, atraric acid, makes it a highly promising lead compound for the development of next-generation therapies for androgen-related diseases.

References

-

Papaioannou, M., Schleich, S., Prade, I., Degen, S., Roell, D., Schubert, U., Tanner, T., Claessens, F., Matusch, R., & Baniahmad, A. (2009). The natural compound atraric acid is an antagonist of the human androgen receptor inhibiting cellular invasiveness and prostate cancer cell growth. Molecular Cancer, 8, 42. [Link]

-

Studzińska-Sroka, E., Galanty, A., & Bylka, W. (2021). Lichen-Derived Compounds and Extracts as Biologically Active Substances with Anticancer and Neuroprotective Properties. Molecules, 26(23), 7297. [Link]

-

Begeno, T. A., Tadesse, S. A., & Endale, M. M. (2020). Phytochemical Investigation and Characterization on the Leaf Extract of Prunus africana. International Research Journal of Pure and Applied Chemistry, 21(14), 47-57. [Link]

-

Mosbach, K. (1967). On the biosynthesis of lichen substances. 3. Lichen acids as products of a symbiosis. European Journal of Biochemistry, 1(3), 318-321. [Link]

-

Various Authors. (2015). Chemical constituents from Incarvillea delavayi. Chinese Traditional and Herbal Drugs. [Link]

-

Studzińska-Sroka, E., & Galanty, A. (2020). HPLC Fingerprint Analysis with the Antioxidant and Cytotoxic Activities of Selected Lichens Combined with the Chemometric Calculations. Molecules, 25(18), 4295. [Link]

-

Kadu, C. A. C., Parich, A., Schueler, S., Konrad, H., Muluvi, G. M., Eyog-Matig, O., Muchugi, A., Williams, V. L., Ramamonjisoa, L., Kapinga, C., Foahom, B., Katsvanga, C., Hafashimana, D., Obama, C., Vinceti, B., Schumacher, R., & Geburek, T. (2012). Bioactive constituents in Prunus africana: geographical variation throughout Africa and associations with environmental and genetic parameters. Phytochemistry, 83, 70-78. [Link]

-

Khan, I., et al. (2020). Qualitative Phytochemical Analysis of Incarvillea emodi (Royle ex Lindl.) Chatterjee and Malva neglecta (Wallr.). Ukrainian Journal of Ecology, 10(4), 114-119. [Link]

-

Feige, G. B., Lumbsch, H. T., Huneck, S., & Elix, J. A. (1993). Identification of lichen substances by a standardized high-performance liquid chromatography method. Journal of Chromatography A, 646(2), 417-427. [Link]

-

Gintarė, T., et al. (2024). Bioactive Components Analysis and Pharmacological Properties of Extracts and Metabolites of Lichen Umbilicaria crustulosa. Molecules, 29(10), 2351. [Link]

-

Khan, I., et al. (2020). Qualitative Phytochemical Analysis of Incarvillea emodi (Royle ex Lindl.) Chatterjee and Malva neglecta (Wallr.). ResearchGate. [Link]

-

Hessenkemper, W. (2014). Molecular analysis of anti-androgenic effects of atraric acid on human prostate cancer growth in vivo and androgen receptor-med. Doctoral dissertation, Friedrich-Schiller-Universität Jena. [Link]

-

Singh, G., et al. (2021). Genome-Wide Analysis of Biosynthetic Gene Cluster Reveals Correlated Gene Loss with Absence of Usnic Acid in Lichen-Forming Fungi. Journal of Fungi, 7(10), 834. [Link]

-

Schleich, S., Baniahmad, A., & Matusch, R. (2007). Bioactivity-directed isolation of an antiandrogenic compound from Pygeum africanum. Planta Medica, 73(09), P_098. [Link]

-

Ranković, B. (Ed.). (2015). Lichen Secondary Metabolites: Bioactive Properties and Pharmaceutical Potential. Springer. [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2,4-Dihydroxybenzoic acid. Retrieved January 23, 2026, from [Link]

-

Bertrand, R. L., & Sorensen, J. L. (2018). Biochemical and genetic basis of orsellinic acid biosynthesis and prenylation in a stereaceous basidiomycete. Fungal Genetics and Biology, 114, 23-32. [Link]

-

Rahmat, A. A., et al. (2021). Isolation and antibacterial activity of diffractic acid compound from lichen Usnea blepharea Motyka. Journal of Applied Pharmaceutical Science, 11(11), 101-108. [Link]

-

Khan, I., et al. (2020). Qualitative Phytochemical Analysis of Incarvillea emodi (Royle ex Lindl.) Chatterjee and Malva neglecta (Wallr.). CyberLeninka. [Link]

-

Ranković, B., & Kosanić, M. (2019). Lichen Phenolics: Environmental Effects. In Co-Evolution of Secondary Metabolites (pp. 1-26). Springer, Cham. [Link]

-

O'Connell, S. (2019). A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. [Link]

-

Onofri, S., et al. (2011). Antarctic Epilithic Lichens as Niches for Black Meristematic Fungi. Biology, 1(1), 1-12. [Link]

-

Wikipedia contributors. (2023, November 27). Gyrophoric acid. In Wikipedia, The Free Encyclopedia. Retrieved 10:45, January 23, 2026, from [Link]

-

Papaioannou, M., Schleich, S., Prade, I., Degen, S., Roell, D., Schubert, U., Tanner, T., Claessens, F., Matusch, R., & Baniahmad, A. (2009). The natural compound atraric acid is an antagonist of the human androgen receptor inhibiting cellular invasiveness and prostate cancer cell growth. ResearchGate. [Link]

-

Wang, Y., et al. (2018). Phytochemical Analysis, Antioxidant and Analgesic Activities of Incarvillea compacta Maxim from the Tibetan Plateau. Molecules, 23(11), 2947. [Link]

-

Ortiz-Benítez, R., et al. (2023). Antioxidant and antidiabetic activity and phytoconstituents of lichen extracts with temperate and polar distribution. Frontiers in Pharmacology, 14, 1263923. [Link]

-

Boonpeng, S., et al. (2016). HPLC Analysis of Secondary Metabolites in the Lichen Parmotrema tinctorum from Different Substrates. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(4), 1835-1842. [Link]

-

Singh, G. (2023). Linking Lichen Metabolites to Genes: Emerging Concepts and Lessons from Molecular Biology and Metagenomics. Journal of Fungi, 9(2), 179. [Link]

-

Kim, J. H., et al. (2023). Topical Delivery of Atraric Acid Derived from Stereocaulon japonicum with Enhanced Skin Permeation and Hair Regrowth Activity for Androgenic Alopecia. Pharmaceutics, 15(2), 359. [Link]

-

AnteUp. (2014, November 18). Atraric Acid a Potent Antiandrogen. Bald Truth Talk. [Link]

Sources

- 1. Topical Delivery of Atraric Acid Derived from Stereocaulon japonicum with Enhanced Skin Permeation and Hair Regrowth Activity for Androgenic Alopecia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Atraric Acid a Potent Antiandrogen - Bald Truth Talk - Hair Loss, Hair Transplant and Hair Restoration Community [baldtruthtalk.com]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. journals.asm.org [journals.asm.org]

- 5. Gyrophoric acid - Wikipedia [en.wikipedia.org]

- 6. The natural compound atraric acid is an antagonist of the human androgen receptor inhibiting cellular invasiveness and prostate cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. ujecology.com [ujecology.com]

- 10. researchgate.net [researchgate.net]

- 11. cyberleninka.ru [cyberleninka.ru]

- 12. Genome-Wide Analysis of Biosynthetic Gene Cluster Reveals Correlated Gene Loss with Absence of Usnic Acid in Lichen-Forming Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. japsonline.com [japsonline.com]

- 15. HPLC Fingerprint Analysis with the Antioxidant and Cytotoxic Activities of Selected Lichens Combined with the Chemometric Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. db-thueringen.de [db-thueringen.de]

- 19. Bioactive Components Analysis and Pharmacological Properties of Extracts and Metabolites of Lichen Umbilicaria crustulosa [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. Lichen-Derived Compounds and Extracts as Biologically Active Substances with Anticancer and Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biosynthesis of 2,4-Dihydroxy-3-methylbenzoic Acid

Executive Summary

2,4-Dihydroxy-3-methylbenzoic acid, also known as 3-methylorsellinic acid, is a key aromatic polyketide intermediate in the biosynthesis of numerous complex natural products with significant pharmacological potential. Understanding its formation is critical for researchers in natural product chemistry, metabolic engineering, and drug development. This guide provides a comprehensive technical overview of the biosynthetic pathway, detailing the core enzymatic machinery, regulatory aspects, and robust experimental methodologies for its investigation. We delve into the causality behind the biosynthesis, offering field-proven insights into the characterization and engineering of this pathway to unlock its full potential for producing novel bioactive compounds.

Introduction: The Significance of a Methylated Orsellinate

2,4-Dihydroxy-3-methylbenzoic acid (3-MOA) is a dihydroxybenzoic acid derived from the foundational polyketide, orsellinic acid (OA).[1] While structurally simple, its importance lies in its role as a building block for a diverse array of fungal and lichen-derived secondary metabolites, including depsides like 4-O-demethylbarbatic acid.[2] These larger, more complex molecules often exhibit potent biological activities, from antimicrobial to anticancer effects, making the biosynthetic pathway of their precursors a subject of intense scientific interest.

The core challenge and scientific intrigue of 3-MOA biosynthesis lie in the precise enzymatic control over chain length, cyclization, and, crucially, the regioselective C-methylation of the aromatic ring. Elucidating this pathway not only provides fundamental knowledge of fungal metabolic diversity but also equips scientists with the tools to harness and re-engineer these biological systems. By manipulating the key enzymes, it becomes possible to generate novel chemical scaffolds, paving the way for the development of new therapeutics. This guide serves as a foundational document for researchers aiming to explore, characterize, and exploit the 3-MOA biosynthetic machinery.

The Core Biosynthetic Machinery: From Acetyl-CoA to Aromatic Product

The formation of 2,4-dihydroxy-3-methylbenzoic acid is a classic example of fungal polyketide synthesis, orchestrated primarily by a multi-domain, iterative Type I Polyketide Synthase (PKS). Unlike the modular PKSs that possess a separate domain for each step of elongation and modification, iterative PKSs use their catalytic domains repeatedly.[3]

Precursor Supply: The Building Blocks of Polyketides

The biosynthesis initiates with the most fundamental precursors from primary metabolism:

-

Starter Unit: One molecule of Acetyl-CoA .

-

Extender Units: Three molecules of Malonyl-CoA .

The availability of these precursors, particularly the malonyl-CoA pool, is often a rate-limiting factor in polyketide production. Metabolic engineering strategies aimed at increasing the flux towards malonyl-CoA can significantly enhance the yield of the final product.[4]

The 3-Methylorsellinic Acid Synthase (3-MOAS): A Multifunctional Megasynthase

The central enzyme, which can be termed 3-Methylorsellinic Acid Synthase (3-MOAS), is a non-reducing polyketide synthase (NR-PKS). Fungal NR-PKSs are large, multifunctional proteins that contain a specific series of catalytic domains responsible for constructing the polyketide backbone and shaping its cyclic structure. A recent study on the fungus Preussia isomera identified a PKS named Preu3, which was shown through heterologous expression to produce 3-methylorsellinic acid.[5]

The key domains and their causal roles in the synthesis are:

| Domain | Abbreviation | Function | Mechanistic Insight |

| Starter Unit:ACP Transacylase | SAT | Selects and loads the acetyl-CoA starter unit onto the Acyl Carrier Protein (ACP). | The specificity of this domain is the first checkpoint, ensuring the correct starter unit initiates the process. |

| Ketosynthase | KS | Catalyzes the iterative Claisen condensation between the growing polyketide chain and a malonyl-CoA extender unit. | Each condensation extends the chain by two carbons and releases a CO₂ molecule. This domain drives the chain elongation. |

| Malonyl-CoA:ACP Transacylase | MAT/AT | Selects and transfers the malonyl-CoA extender units to the ACP domain. | This domain recharges the ACP domain after each condensation, preparing it for the next elongation cycle. |

| Acyl Carrier Protein | ACP | Covalently tethers the growing polyketide chain via a phosphopantetheine arm, shuttling it between the other catalytic domains. | The flexibility of the ACP arm is crucial for presenting the reactive intermediates to the various active sites within the megasynthase. |

| Product Template | PT | Controls the folding of the linear polyketide chain, dictating the regioselectivity of the subsequent cyclization reaction. | This domain acts as a molecular chaperone, preventing the spontaneous and incorrect cyclization of the highly reactive poly-β-keto intermediate.[6] |

| C-Methyltransferase | CMeT | Transfers a methyl group from S-adenosyl methionine (SAM) to a specific carbon on the polyketide chain. | In the case of 3-MOA, this domain is responsible for the key methylation at the C3 position. Its timing and specificity are critical for the final product structure. |

| Thioesterase | TE | Catalyzes the final release of the cyclized aromatic product from the ACP domain through hydrolysis. | This domain terminates the synthesis, liberating 2,4-dihydroxy-3-methylbenzoic acid and regenerating the free enzyme for another catalytic cycle. |

The entire process is a highly coordinated enzymatic assembly line, culminating in the formation of the methylated aromatic ring.

Caption: Core enzymatic pathway for 3-MOA biosynthesis.

Experimental Methodologies for Pathway Characterization

Validating the function of the biosynthetic gene cluster and its encoded enzymes requires a systematic, multi-step experimental approach. This self-validating system ensures that observations at the genetic level are confirmed by biochemical evidence.

Heterologous Expression of the PKS Gene

The primary method for confirming the function of a putative PKS gene is to express it in a well-characterized heterologous host that does not produce interfering background metabolites.[7] Fungal hosts like Aspergillus oryzae or Aspergillus nidulans, and yeast such as Saccharomyces cerevisiae, are often preferred for expressing fungal PKSs due to their ability to perform necessary post-translational modifications.[5][8]

Sources

- 1. 3-Methylorsellinic acid | C9H10O4 | CID 736228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Exploiting the Biosynthetic Potential of Type III Polyketide Synthases [mdpi.com]

- 4. Biosynthetic platform for orsellinic acid-derived meroterpenoids in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Cloning and Functional Characterization of the Polyketide Synthases Based on Genome Mining of Preussia isomera XL-1326 [frontiersin.org]

- 6. Navigating the Fungal Polyketide Chemical Space: From Genes to Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biosynthesis of Polyketides in Heterologous Hosts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of 2,4-Dihydroxy-3-methylbenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structural elucidation of organic molecules. This guide provides a comprehensive analysis of the ¹H NMR spectrum of 2,4-Dihydroxy-3-methylbenzoic acid, a substituted aromatic carboxylic acid. Authored from the perspective of a Senior Application Scientist, this document delves into the fundamental principles governing the spectrum, details a robust experimental protocol, and offers a step-by-step interpretation of the spectral data. The causality behind experimental choices and the logic of spectral assignment are emphasized to provide a field-proven, trustworthy resource for professionals in chemical research and drug development.

Introduction: The Molecule and the Method

2,4-Dihydroxy-3-methylbenzoic acid (CAS No. 4707-49-7) is a poly-substituted aromatic compound featuring a carboxylic acid, two hydroxyl groups, and a methyl group attached to a benzene ring.[1][2][3] This substitution pattern gives rise to a unique electronic environment for each proton, making ¹H NMR spectroscopy the premier technique for its structural verification. Understanding the precise arrangement of these functional groups is critical for applications in medicinal chemistry, materials science, and organic synthesis, where this molecule can serve as a key building block.

This guide will dissect the ¹H NMR spectrum of this molecule, demonstrating how fundamental principles of chemical shift, spin-spin coupling, and proton integration converge to provide a definitive structural fingerprint.

Foundational Principles: Interpreting Aromatic ¹H NMR

The chemical shifts (δ) of protons on a benzene ring are highly sensitive to the electronic nature of the substituents.[4]

-

Electron-Donating Groups (EDGs): Groups like hydroxyl (-OH) and methyl (-CH₃) increase electron density on the ring, particularly at the ortho and para positions. This increased electron density creates a stronger shielding effect, shifting the proton signals to a lower frequency (upfield).

-

Electron-Withdrawaing Groups (EWGs): The carboxylic acid group (-COOH) withdraws electron density from the ring, deshielding the aromatic protons and shifting their signals to a higher frequency (downfield).[5]

-

Spin-Spin Coupling: Non-equivalent protons on adjacent carbons will split each other's signals. The magnitude of this splitting, the coupling constant (J), provides valuable information about the spatial relationship between the coupled protons. For aromatic systems, coupling is strongest between ortho protons (³J ≈ 7-10 Hz), weaker between meta protons (⁴J ≈ 2-3 Hz), and weakest between para protons (⁵J ≈ 0-1 Hz).

Experimental Methodology

A high-quality spectrum is contingent upon meticulous sample preparation and appropriate instrument parameterization.

Protocol for NMR Sample Preparation

A standardized protocol ensures reproducibility and minimizes spectral artifacts.

-

Weighing: Accurately weigh 5-10 mg of 2,4-Dihydroxy-3-methylbenzoic acid into a clean, dry vial.[6][7] A lower concentration is preferable for ¹H NMR to avoid line broadening due to increased viscosity.[6]

-

Solvent Selection: Add approximately 0.6-0.7 mL of a deuterated solvent.[6][8] Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for this molecule due to its ability to dissolve polar compounds and, crucially, to slow down the exchange rate of the acidic -OH and -COOH protons, often allowing them to be observed as distinct, albeit broad, signals.

-

Dissolution: Ensure the sample is fully dissolved. Gentle vortexing may be applied.

-

Filtration: To remove any particulate matter which can degrade spectral quality, filter the solution through a pipette containing a small, tightly packed plug of glass wool directly into a clean, high-quality 5 mm NMR tube.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.[6]

Spectrometer Parameters

The following table outlines typical acquisition parameters for a 400 MHz spectrometer.

| Parameter | Recommended Value | Rationale |

| Spectrometer Frequency | 400 MHz (or higher) | Higher field strength provides better signal dispersion and resolution. |

| Pulse Angle | 30-45 degrees | A smaller flip angle allows for a shorter relaxation delay. |

| Acquisition Time (AT) | 2-4 seconds | Ensures sufficient data points are collected for good resolution. |

| Relaxation Delay (D1) | 1-2 seconds | Allows for adequate spin-lattice relaxation between scans. |

| Number of Scans (NS) | 8-16 | Improves signal-to-noise ratio. |

| Spectral Width (SW) | 16 ppm | Covers the full range of expected proton chemical shifts. |

| Temperature | 298 K (25 °C) | Standard operating temperature. |

Spectral Analysis and Interpretation

The structure of 2,4-Dihydroxy-3-methylbenzoic acid dictates a specific ¹H NMR pattern. The following analysis is based on established principles of substituent effects and spin-spin coupling.

Figure 1: Chemical structure of 2,4-Dihydroxy-3-methylbenzoic acid with proton labeling.

Predicted ¹H NMR Data

| Signal | Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J) |

| A | -COOH | 10.0 - 13.0 | broad singlet (br s) | 1H | N/A |

| B | Ar-OH (at C4) | 9.0 - 10.0 | broad singlet (br s) | 1H | N/A |

| C | Ar-OH (at C2) | 8.5 - 9.5 | broad singlet (br s) | 1H | N/A |

| D | H-6 | 7.6 - 7.8 | doublet (d) | 1H | ³J ≈ 8-9 Hz |

| E | H-5 | 6.8 - 7.0 | doublet (d) | 1H | ³J ≈ 8-9 Hz |

| F | -CH₃ | 2.1 - 2.3 | singlet (s) | 3H | N/A |

Detailed Peak-by-Peak Analysis

-

Signal A (-COOH): The carboxylic acid proton is the most deshielded proton in the molecule, typically appearing far downfield between 10-12 ppm.[9][10] Its signal is often broad due to hydrogen bonding and chemical exchange.[9] This signal will disappear upon the addition of a drop of D₂O, a definitive test for exchangeable protons.[9][10]

-

Signals B & C (Ar-OH): The two phenolic hydroxyl protons are also acidic and engage in hydrogen bonding, resulting in broad singlets.[11] Their chemical shifts can vary but are expected in the 8.5-10.0 ppm range in DMSO-d₆.[12] Differentiating between the C2-OH and C4-OH can be challenging without advanced 2D NMR techniques (like NOESY), but both will be present and will also exchange with D₂O.

-

Signal D (H-6): This proton is ortho to the electron-withdrawing carboxylic acid group, which strongly deshields it, pushing its chemical shift downfield (7.6-7.8 ppm). It is also ortho to H-5, and the coupling between them will split this signal into a clean doublet.

-

Signal E (H-5): This proton is ortho to the electron-donating hydroxyl group at C4, which shields it, shifting it significantly upfield relative to H-6 (6.8-7.0 ppm). It is split into a doublet by its ortho-coupling to H-6. The significant difference in chemical shift between H-5 and H-6 is a key feature confirming the substitution pattern.

-

Signal F (-CH₃): The methyl protons are not adjacent to any other protons, so their signal appears as a sharp singlet. Its chemical shift (2.1-2.3 ppm) is in the typical range for a methyl group attached to an aromatic ring.

Conclusion

The ¹H NMR spectrum of 2,4-Dihydroxy-3-methylbenzoic acid provides a wealth of structural information that is fully consistent with its proposed structure. The key diagnostic features are:

-

Three broad, downfield signals for the exchangeable acidic protons (-COOH, two -OH).

-

Two doublets in the aromatic region, exhibiting a large chemical shift difference and a characteristic ortho-coupling constant, confirming the 1,2,3,4-tetrasubstituted pattern.

-

A single, sharp signal in the aliphatic region with an integration of 3H, corresponding to the methyl group.

This guide has outlined the theoretical basis, experimental protocol, and detailed interpretation required to confidently analyze and verify the structure of 2,4-Dihydroxy-3-methylbenzoic acid using ¹H NMR spectroscopy, providing a self-validating framework for researchers in the chemical sciences.

References

-

PubChem. (n.d.). 4-Hydroxy-3-methylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

University of Regensburg. (n.d.). NMR Spectroscopy. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Sample Preparation. Department of Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 15). ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,4-Dihydroxy-benzoic acid - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

PubChemLite. (n.d.). 2,4-dihydroxy-3-methylbenzoic acid (C8H8O4). Retrieved from [Link]

-

Massachusetts Institute of Technology. (n.d.). APPENDIX 2: 1H NMR Spectral parameters for substituted benzenes. Retrieved from [Link]

-

WebMO. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

-

Carl ROTH. (n.d.). 2,4-Dihydroxy-3-methylbenzoic acid, 1 g. Retrieved from [Link]

-

JoVE. (2025, May 22). NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from [Link]

-

PubMed. (2022, November 23). Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

University of Calgary. (n.d.). H NMR Spectroscopy. Retrieved from [Link]

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0198309). Retrieved from [Link]

-

ResearchGate. (2025, December 13). Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0004815). Retrieved from [Link]

-

Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. PubChemLite - 2,4-dihydroxy-3-methylbenzoic acid (C8H8O4) [pubchemlite.lcsb.uni.lu]

- 3. 2,4-Dihydroxy-3-methylbenzoic acid, 1 g, CAS No. 4707-49-7 | Building Blocks | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 8. organomation.com [organomation.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 11. che.hw.ac.uk [che.hw.ac.uk]

- 12. chem.libretexts.org [chem.libretexts.org]

mass spectrometry fragmentation of 2,4-Dihydroxy-3-methylbenzoic acid

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2,4-Dihydroxy-3-methylbenzoic Acid

Authored by: A Senior Application Scientist

Introduction

2,4-Dihydroxy-3-methylbenzoic acid is a phenolic acid, a class of organic compounds widely distributed in plants. These compounds are of significant interest to researchers in drug development, natural product chemistry, and metabolomics due to their potential biological activities. Understanding the structural characteristics of such molecules is paramount, and mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose. This guide provides an in-depth exploration of the fragmentation behavior of 2,4-Dihydroxy-3-methylbenzoic acid under common mass spectrometric conditions, offering field-proven insights for researchers, scientists, and drug development professionals. The narrative will focus on the causality behind fragmentation pathways, ensuring a robust understanding for structural elucidation.

The Principles of Mass Spectrometry in Structural Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[1] In the context of structural elucidation, the process involves ionizing the target molecule and then analyzing the patterns in which it breaks apart, known as fragmentation. The resulting mass spectrum is a fingerprint of the molecule, providing valuable clues about its functional groups and atomic arrangement.

The choice of ionization technique significantly influences the extent of fragmentation. High-energy methods like Electron Ionization (EI) often lead to extensive fragmentation, providing rich structural detail. In contrast, "soft" ionization techniques like Electrospray Ionization (ESI) typically preserve the molecular ion, requiring tandem mass spectrometry (MS/MS) to induce and study fragmentation.[2] This guide will delve into both EI and ESI-MS/MS to provide a comprehensive view of the fragmentation landscape of 2,4-Dihydroxy-3-methylbenzoic acid.

Electron Ionization (EI) Fragmentation of 2,4-Dihydroxy-3-methylbenzoic Acid

Electron Ionization is a "hard" ionization technique where the sample is bombarded with high-energy electrons, typically 70 eV. This process imparts significant energy into the molecule, leading to the formation of a radical cation (the molecular ion, M⁺•) that is prone to extensive and often complex fragmentation.[3] The stability of the resulting fragments dictates the observed fragmentation pattern, with more stable ions appearing more abundantly in the mass spectrum.[3]

For 2,4-Dihydroxy-3-methylbenzoic acid (Molecular Weight: 168.15 g/mol ), the molecular ion [M]⁺• is expected at m/z 168. The fragmentation pathways are governed by the interplay of the carboxylic acid, hydroxyl, and methyl functional groups on the aromatic ring.

Key Fragmentation Pathways under EI:

-

Decarboxylation (Loss of CO₂): A common fragmentation for benzoic acids is the loss of a carboxyl radical followed by the loss of carbon monoxide, or the direct loss of carbon dioxide. However, the most characteristic fragmentation for many substituted benzoic acids involves the loss of the hydroxyl group from the carboxylic acid, followed by the loss of CO. For phenolic acids, direct decarboxylation (loss of CO₂) from the molecular ion is a significant pathway.

-

[M - CO₂]⁺• (m/z 124): This represents the loss of a molecule of carbon dioxide.

-

-

Loss of Water (Dehydration): The presence of a hydroxyl group ortho to the carboxylic acid (the 2-position hydroxyl) can facilitate the loss of a water molecule through a cyclization reaction, a phenomenon known as the "ortho effect".[4][5] This is often a very prominent peak.

-

[M - H₂O]⁺• (m/z 150): This fragment is highly characteristic of the ortho-hydroxybenzoic acid structure.

-

-

Loss of a Methyl Radical: Cleavage of the methyl group is also possible.

-

[M - CH₃]⁺ (m/z 153): The loss of a methyl radical.

-

-

Loss of a Hydroxyl Radical: Cleavage of a phenolic hydroxyl group can occur.

-

[M - OH]⁺ (m/z 151): Loss of a hydroxyl radical from one of the phenolic groups.

-

-

Loss of the Carboxylic Acid Group: The entire carboxylic acid group can be lost.

-

[M - COOH]⁺ (m/z 123): This results in a dihydroxytoluene cation.

-

Subsequent fragmentation of these primary ions, such as the loss of carbon monoxide (CO), can also occur, leading to a complex fragmentation pattern.

Summary of Predicted EI Fragments

| m/z | Proposed Fragment Ion | Neutral Loss | Notes |

| 168 | [C₈H₈O₄]⁺• | - | Molecular Ion (M⁺•) |

| 153 | [C₇H₅O₄]⁺ | •CH₃ | Loss of a methyl radical |

| 151 | [C₈H₇O₃]⁺ | •OH | Loss of a hydroxyl radical |

| 150 | [C₈H₆O₃]⁺• | H₂O | Loss of water, indicative of the ortho effect |

| 124 | [C₇H₈O₂]⁺• | CO₂ | Decarboxylation |

| 123 | [C₇H₇O₂]⁺ | •COOH | Loss of the carboxylic acid group |

| 95 | [C₆H₇O]⁺ | CO from m/z 123 | Subsequent loss of CO |

Visualizing EI Fragmentation

Caption: Predicted EI fragmentation pathway for 2,4-Dihydroxy-3-methylbenzoic acid.

Electrospray Ionization Tandem MS (ESI-MS/MS) Fragmentation

Electrospray ionization is a soft ionization technique that typically generates protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with minimal in-source fragmentation.[2] For phenolic acids, negative ion mode is often preferred due to the acidic nature of the carboxylic and phenolic hydroxyl groups. To obtain structural information, tandem mass spectrometry (MS/MS) is employed, where the [M-H]⁻ precursor ion is mass-selected and then subjected to collision-induced dissociation (CID) to induce fragmentation.

For 2,4-Dihydroxy-3-methylbenzoic acid, the [M-H]⁻ ion will have an m/z of 167. The fragmentation of this ion is typically simpler and more predictable than in EI-MS.

Key Fragmentation Pathways for [M-H]⁻ under ESI-MS/MS:

-

Decarboxylation (Loss of CO₂): The most common and often the most abundant fragment ion for deprotonated phenolic acids is the loss of carbon dioxide.[6]

-

[M - H - CO₂]⁻ (m/z 123): This results from the cleavage of the C-C bond between the aromatic ring and the carboxyl group.

-

-

Loss of Water (Dehydration): Although less common than in EI, the loss of water can still occur.

-

[M - H - H₂O]⁻ (m/z 149): This may be a less favorable pathway in the deprotonated state compared to the radical cation in EI.

-

-

Sequential Losses: The primary fragment ion at m/z 123 can undergo further fragmentation, such as the loss of carbon monoxide or a methyl radical, although this would require higher collision energies.

Studies on dihydroxybenzoic acid isomers have shown that the primary fragmentation in negative ion mode is the loss of CO₂ and/or H₂O, followed by losses of CO.[7][8]

Summary of Predicted ESI-MS/MS Fragments ([M-H]⁻)

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Notes |

| 167 | 123 | [C₇H₇O₂]⁻ | CO₂ | Primary and often base peak due to decarboxylation |

| 167 | 149 | [C₈H₅O₃]⁻ | H₂O | Loss of water |

| 123 | 95 | [C₆H₃O₂]⁻ | CO | Subsequent loss of CO from the m/z 123 fragment |

Visualizing ESI-MS/MS Fragmentation

Caption: Predicted ESI-MS/MS fragmentation of deprotonated 2,4-Dihydroxy-3-methylbenzoic acid.

Experimental Protocol: LC-ESI-MS/MS Analysis

This protocol outlines a general procedure for the analysis of 2,4-Dihydroxy-3-methylbenzoic acid using a Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) system.

Sample Preparation

-

Standard Solution: Prepare a 1 mg/mL stock solution of 2,4-Dihydroxy-3-methylbenzoic acid in methanol.

-

Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL using a mixture of water and methanol (50:50 v/v) with 0.1% formic acid. The formic acid aids in protonation for positive mode or improves chromatography for negative mode analysis.

Liquid Chromatography (LC) Conditions

-

Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for separating phenolic acids.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient:

-

0-1 min: 5% B

-

1-8 min: 5% to 95% B

-

8-10 min: Hold at 95% B

-

10-10.1 min: 95% to 5% B

-

10.1-12 min: Hold at 5% B (re-equilibration)

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40 °C.

Mass Spectrometry (MS) Conditions

-

Ionization Mode: Electrospray Ionization (ESI), Negative.

-

Scan Mode: Full Scan (m/z 100-200) to identify the precursor ion, followed by Product Ion Scan (MS/MS) of m/z 167.

-

Capillary Voltage: -3.5 kV.

-

Cone Voltage: 30 V.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Cone Gas Flow: 50 L/hr.

-

Desolvation Gas Flow: 600 L/hr.

-

Collision Gas: Argon.

-

Collision Energy: Ramp from 10 to 30 eV to observe the formation of different fragment ions.

This protocol is a self-validating system; the full scan confirms the presence and m/z of the deprotonated molecular ion, and the subsequent MS/MS scan validates its fragmentation pattern against predicted pathways, ensuring trustworthy identification.

Conclusion

The mass spectrometric fragmentation of 2,4-Dihydroxy-3-methylbenzoic acid provides a wealth of structural information. Under high-energy Electron Ionization, the molecule undergoes extensive fragmentation, with characteristic losses of water (m/z 150) due to the ortho effect, and decarboxylation (m/z 124). Under soft ESI-MS/MS conditions in negative ion mode, the fragmentation is more controlled, dominated by a highly characteristic loss of carbon dioxide from the [M-H]⁻ precursor ion to produce a fragment at m/z 123. By understanding these distinct fragmentation patterns, researchers can confidently identify this molecule, differentiate it from its isomers, and probe its structure in complex matrices. This guide provides the foundational knowledge and practical protocols to leverage mass spectrometry effectively in the analysis of phenolic acids.

References

-

Doc Brown's Chemistry. (2025). Mass spectrum of benzoic acid C7H6O2 fragmentation pattern of m/z m/e ions. Retrieved from [Link]

-

Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Retrieved from [Link]

-

Dannenmann, M., et al. (2021). Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains From Enceladus and Europa Using a Laboratory Analogue for Spaceborne Mass Spectrometers. Journal of Geophysical Research: Planets. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Wang, Y., et al. (2024). Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. Molecules. Retrieved from [Link]

-

Rengasamy, K. R. R., et al. (2021). A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. Journal of Applied Phycology. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 2,4-dihydroxy-3,6-dimethyl-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]

-

Demian, B. A., & Volny, M. (2020). Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

-

Karas, M., & Krüger, R. (2016). Mechanism for odd-electron anion generation of dihydroxybenzoic acid isomers in matrix-assisted laser desorption/ionization mass spectrometry with density functional theory calculations. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

-

PubChem. (n.d.). 4-Hydroxy-3-methylbenzoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Proposed fragmentation patterns and characteristic ions of 3,4-dihydroxy benzoic acid. Retrieved from [Link]

-

de Souza, L. P., et al. (2018). Structural Study of Phenolic Acids by Triple Quadrupole Mass Spectrometry with Electrospray Ionization in Negative Mode and H/D Isotopic Exchange. Journal of the Brazilian Chemical Society. Retrieved from [Link]

-

Prakash Raja. (2023, January 26). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry [Video]. YouTube. Retrieved from [Link]

-

PubChem. (n.d.). 2-Hydroxy-p-toluic acid. Retrieved from [Link]

-

Vessecchi, R., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances. Retrieved from [Link]

-

ResearchGate. (n.d.). Gas chromatography-mass spectrometry (GC-MS) analysis of the.... Retrieved from [Link]

-

PubMed. (2021). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. Retrieved from [Link]

-

Parasram, K. (2015). -OH What? A Review of Mass Spectrometry Techniques for the Analysis of Phenolic Compounds. Journal of Analytical & Bioanalytical Techniques. Retrieved from [Link]

Sources

- 1. rroij.com [rroij.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. tsapps.nist.gov [tsapps.nist.gov]

- 5. Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scielo.br [scielo.br]

- 7. geo.fu-berlin.de [geo.fu-berlin.de]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Thermal Stability and Degradation of 2,4-Dihydroxy-3-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Stability Imperative

2,4-Dihydroxy-3-methylbenzoic acid, a substituted phenolic compound, holds significant interest within pharmaceutical and chemical research due to its structural motifs, which are present in various biologically active molecules. As with any chemical entity destined for therapeutic or industrial application, a comprehensive understanding of its thermal stability and degradation profile is not merely a regulatory formality but a cornerstone of safe and effective development. This guide provides a detailed exploration of the principles and methodologies required to thoroughly characterize the thermal behavior of 2,4-Dihydroxy-3-methylbenzoic acid, offering both theoretical insights and practical, field-proven experimental protocols.

Theoretical Framework: Predicting Thermal Liabilities

The chemical architecture of 2,4-Dihydroxy-3-methylbenzoic acid—a benzene ring substituted with two hydroxyl groups, a methyl group, and a carboxylic acid function—presents several potential pathways for thermal degradation. An understanding of these inherent liabilities is critical for designing robust stability studies and for the rational design of stabilization strategies.

Decarboxylation: The Primary Degradation Pathway

For many substituted benzoic acids, particularly those with electron-donating groups such as hydroxyl functions, decarboxylation is a primary thermal degradation route.[1][2] The presence of hydroxyl groups at the ortho and para positions can electronically facilitate the loss of carbon dioxide, leading to the formation of 2-methylresorcinol. This reaction is often accelerated by elevated temperatures and can be influenced by the presence of acidic or basic conditions.[3]

Oxidation: A Secondary but Significant Concern

The electron-rich phenolic ring of 2,4-Dihydroxy-3-methylbenzoic acid is susceptible to oxidation, especially at elevated temperatures and in the presence of oxygen. Oxidative degradation can lead to the formation of a complex mixture of byproducts, including quinones and ring-opened products. The presence of a methyl group may also be a site for oxidative attack. Understanding the oxidative stability is crucial for defining appropriate storage and handling conditions.

Experimental Investigation: A Multi-faceted Approach

A comprehensive assessment of thermal stability requires a combination of thermo-analytical and chromatographic techniques. This section outlines the key experimental protocols necessary to elucidate the degradation profile of 2,4-Dihydroxy-3-methylbenzoic acid.

Thermogravimetric Analysis (TGA): Determining the Onset of Decomposition

Expertise & Experience: TGA is the frontline tool for assessing thermal stability. It measures the change in mass of a sample as a function of temperature, providing a clear indication of when thermal degradation, involving the loss of volatile components, begins.

Experimental Protocol: TGA of 2,4-Dihydroxy-3-methylbenzoic Acid

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of 2,4-Dihydroxy-3-methylbenzoic acid into a clean, inert TGA pan (e.g., alumina or platinum).

-

Atmosphere: Nitrogen (or an inert gas) at a flow rate of 20-50 mL/min to prevent oxidative degradation during the initial stability assessment.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot the percentage weight loss versus temperature.

-

Determine the onset temperature of decomposition (Tonset), defined as the temperature at which significant mass loss begins.

-

The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of decomposition.

-

Trustworthiness: The use of a calibrated instrument and a controlled inert atmosphere ensures that the observed mass loss is directly attributable to the thermal decomposition of the compound and not due to oxidative processes.

Differential Scanning Calorimetry (DSC): Unveiling Thermal Transitions

Expertise & Experience: DSC complements TGA by measuring the heat flow into or out of a sample as a function of temperature. This allows for the identification of melting points, phase transitions, and the exothermic or endothermic nature of decomposition.

Experimental Protocol: DSC of 2,4-Dihydroxy-3-methylbenzoic Acid

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of 2,4-Dihydroxy-3-methylbenzoic acid into a hermetically sealed aluminum pan.

-

Atmosphere: Nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to a temperature just beyond the decomposition onset observed in TGA, at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Identify the endothermic peak corresponding to the melting point (Tm).

-

Observe any exothermic peaks that may correspond to decomposition events.

-

Authoritative Grounding: The combination of TGA and DSC provides a comprehensive thermal profile of the compound.[4]

Data Presentation: Expected Thermal Analysis Data

| Parameter | Expected Observation | Significance |

| TGA Tonset | To be determined experimentally | Indicates the upper limit of thermal stability in an inert atmosphere. |

| DSC Tm | Sharp endothermic peak | Confirms the melting point of the crystalline solid. |

| DSC Decomposition | Broad exothermic peak(s) | Indicates the energetic nature of the decomposition process. |

Mandatory Visualization: Thermal Analysis Workflow

Caption: Workflow for the thermal analysis of 2,4-Dihydroxy-3-methylbenzoic acid.

Forced Degradation Studies: Simulating Real-World Stress

Expertise & Experience: Forced degradation studies are essential for understanding the stability of a compound under various stress conditions that it might encounter during its lifecycle.[5][6] These studies are crucial for developing stability-indicating analytical methods.

Experimental Protocol: Forced Degradation of 2,4-Dihydroxy-3-methylbenzoic Acid

-

Stock Solution: Prepare a stock solution of 2,4-Dihydroxy-3-methylbenzoic acid in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 80 °C for a specified time (e.g., 2, 4, 8, 24 hours).

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for a specified time.

-

Oxidative Degradation: Mix the stock solution with 3% H2O2 and keep at room temperature for a specified time.

-

Thermal Degradation (in solution): Heat the stock solution at 80 °C for a specified time.

-

Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light.

-

-

Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and analyze by HPLC-UV.

Trustworthiness: A control sample (unstressed) should be analyzed alongside the stressed samples to provide a baseline for comparison.

High-Performance Liquid Chromatography (HPLC): Quantifying Degradation and Identifying Products

Expertise & Experience: HPLC is the workhorse for separating and quantifying the parent compound and its degradation products. A stability-indicating method must be able to resolve all significant degradation products from the parent peak.[7]

Experimental Protocol: HPLC Analysis of 2,4-Dihydroxy-3-methylbenzoic Acid and its Degradants

-

Instrument: A high-performance liquid chromatograph with a UV detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a wavelength determined from the UV-Vis spectrum of the parent compound (e.g., 258 nm).[8]

-

Injection Volume: 10 µL.

-

Analysis:

-

Inject the stressed samples and the control sample.

-

Identify the peak for 2,4-Dihydroxy-3-methylbenzoic acid.

-

Identify and quantify any new peaks that appear in the stressed samples.

-

Mandatory Visualization: Forced Degradation and Analysis Workflow

Caption: Workflow for forced degradation studies and subsequent analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS): Confirming Degradant Identity

Expertise & Experience: LC-MS is a powerful tool for the structural elucidation of unknown degradation products. By coupling the separation power of HPLC with the mass-resolving capability of a mass spectrometer, one can obtain the molecular weight and fragmentation pattern of each degradant.

Authoritative Grounding: The primary expected degradation product from decarboxylation is 2-methylresorcinol (molecular weight: 124.14 g/mol ). The mass spectrometer should be set to monitor for the corresponding m/z value to confirm its presence.[1][2]

Interpreting the Data: Building a Degradation Profile

The data generated from the aforementioned experiments will allow for the construction of a comprehensive degradation profile for 2,4-Dihydroxy-3-methylbenzoic acid.

Data Presentation: Summary of Expected Degradation Products

| Stress Condition | Expected Primary Degradation Product | Proposed Mechanism |

| Thermal (High Temp) | 2-methylresorcinol | Decarboxylation |

| Acid Hydrolysis | 2-methylresorcinol (potentially accelerated) | Acid-catalyzed decarboxylation |

| Base Hydrolysis | Potential for salt formation and some degradation | Base-catalyzed hydrolysis |

| Oxidation | Quinone derivatives, ring-opened products | Oxidation of the phenolic ring |

| Photolysis | Potential for radical-mediated degradation | Photochemical reactions |

Stabilization Strategies: Mitigating Degradation

Based on the identified degradation pathways, several strategies can be employed to enhance the stability of 2,4-Dihydroxy-3-methylbenzoic acid:

-

Control of Temperature: Storing the compound at controlled room temperature or under refrigeration will significantly slow down thermally induced degradation.

-

Inert Atmosphere: Packaging and handling under an inert atmosphere (e.g., nitrogen or argon) will prevent oxidative degradation.

-

pH Control: For formulations, maintaining a neutral or slightly acidic pH can help to minimize both acid- and base-catalyzed degradation.

-

Excipient Compatibility: Careful selection of excipients in a formulation is crucial to avoid any that may promote degradation.

Conclusion: A Foundation for Rational Development

A thorough understanding of the thermal stability and degradation of 2,4-Dihydroxy-3-methylbenzoic acid is paramount for its successful development. The multi-disciplinary approach outlined in this guide, combining thermo-analytical and chromatographic techniques, provides a robust framework for generating the necessary data to ensure the quality, safety, and efficacy of any product containing this compound. By proactively investigating its stability profile, researchers can make informed decisions regarding formulation, packaging, and storage, ultimately accelerating the path to application.

References

- U.S. Patent No. US4996354A. (1991). Preparation of 2,4-dihydroxybenzoic acid.

-

Human Metabolome Database. (2012, September 11). Showing metabocard for 2,4-Dihydroxybenzoic acid (HMDB0029666). [Link]

-

Dihydroxybenzoic Acid Isomers Differentially Dissociate Soluble Biotinyl-Aβ(1–42) Oligomers. PMC. [Link]

-

How Acid-Catalyzed Decarboxylation of 2,4-Dimethoxybenzoic Acid Avoids Formation of Protonated CO2. ResearchGate. [Link]

-

Esterification of 2,4-dihydroxybenzoic acid. ResearchGate. [Link]

-

HELIX Chromatography. HPLC Methods for analysis of 2,4-Dihydroxybenzoic acid. [Link]

-

Degradation of Benzoic Acid and its Derivatives in Subcritical Water. ResearchGate. [Link]

-

2,4-dihydroxy-3-methylbenzoic acid (C8H8O4). PubChem. [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. [Link]

-

Forced degradation study overlay chromatograms of the test sample a.... ResearchGate. [Link]

-

UV-Vis Spectrum of 2,4-dihydroxybenzoic Acid. SIELC Technologies. [Link]

-

Degradation of benzoic acid and its derivatives in subcritical water. PubMed. [Link]

-

Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation Using CO 2 and In Situ Product Removal. MDPI. [Link]

-

analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. SciELO. [Link]

-

Forced degradation studies. MedCrave online. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scielo.br [scielo.br]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medcraveonline.com [medcraveonline.com]

- 7. helixchrom.com [helixchrom.com]

- 8. UV-Vis Spectrum of 2,4-dihydroxybenzoic Acid | SIELC Technologies [sielc.com]

Toxicological Profile of 2,4-Dihydroxy-3-methylbenzoic Acid Derivatives: A Technical Guide for Researchers

Introduction

2,4-Dihydroxy-3-methylbenzoic acid and its derivatives represent a class of phenolic compounds with emerging interest in various fields, including pharmaceuticals and material science. As with any novel chemical entity destined for potential human or environmental exposure, a thorough understanding of their toxicological profile is paramount for ensuring safety and guiding drug development efforts. This technical guide provides a comprehensive overview of the current state of knowledge regarding the toxicology of these derivatives. We will delve into key toxicological endpoints, detail relevant experimental methodologies, and explore the structure-activity relationships that govern their biological effects. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals actively working with or considering the use of these compounds.

While direct and extensive toxicological data for 2,4-dihydroxy-3-methylbenzoic acid is limited in publicly accessible literature, this guide will synthesize available information on structurally related benzoic acid and phenolic compounds to infer potential hazards and guide a rational approach to toxicological assessment.

Physicochemical Properties and Toxicokinetics (ADME)

A compound's absorption, distribution, metabolism, and excretion (ADME) profile is a critical determinant of its potential toxicity. The physicochemical properties of 2,4-dihydroxy-3-methylbenzoic acid derivatives, such as their lipophilicity (LogP), dissociation constant (pKa), and molecular weight, will significantly influence their ADME characteristics.[1] The presence of hydroxyl and carboxylic acid functional groups suggests that these compounds will exhibit some degree of water solubility and can participate in hydrogen bonding.[2] The methyl group, being lipophilic, can influence the molecule's ability to cross cell membranes.[2]

A comprehensive ADME assessment is crucial and would typically involve a tiered approach, starting with in silico predictions and progressing to in vitro and in vivo studies.

Experimental Protocol: In Vitro ADME Assays

A foundational understanding of a compound's ADME profile can be established through a series of well-established in vitro assays.

1. Parallel Artificial Membrane Permeability Assay (PAMPA):

-

Objective: To predict passive intestinal absorption.

-

Methodology:

-

A filter plate is coated with a lipid solution (e.g., 2% lecithin in dodecane) to form an artificial membrane.

-

The test compound is added to the donor compartment (apical side).

-

The plate is incubated, allowing the compound to permeate through the membrane into the acceptor compartment (basolateral side).

-

The concentration of the compound in both compartments is determined using LC-MS/MS.

-

Permeability is calculated and compared to known standards.

-

2. Caco-2 Permeability Assay:

-

Objective: To assess both passive and active transport across an intestinal epithelial cell monolayer.

-

Methodology:

-

Caco-2 cells are seeded on a porous membrane in a transwell plate and cultured for 21 days to form a differentiated monolayer.

-

The test compound is added to the apical side (A-to-B) or the basolateral side (B-to-A) to assess influx and efflux, respectively.

-

Samples are taken from the receiving chamber at various time points.

-

Compound concentration is quantified by LC-MS/MS.

-

The apparent permeability coefficient (Papp) is calculated.

-

3. Metabolic Stability in Liver Microsomes:

-

Objective: To evaluate the intrinsic clearance of a compound by phase I metabolic enzymes (e.g., Cytochrome P450s).

-

Methodology:

-

The test compound is incubated with pooled human or animal liver microsomes and NADPH (a necessary cofactor).

-

Aliquots are taken at different time points and the reaction is quenched.

-

The remaining concentration of the parent compound is quantified by LC-MS/MS.

-

The rate of disappearance is used to calculate the in vitro half-life and intrinsic clearance.

-

4. Plasma Protein Binding:

-

Objective: To determine the extent to which a compound binds to plasma proteins, which affects its distribution and availability to target tissues.

-

Methodology:

-

The test compound is incubated with plasma in a rapid equilibrium dialysis (RED) device.

-

The device contains two chambers separated by a semipermeable membrane.

-

After reaching equilibrium, the concentration of the compound in the buffer and plasma chambers is measured by LC-MS/MS.

-

The percentage of plasma protein binding is calculated.

-

Caption: Tiered approach for ADME assessment of novel compounds.

Acute Toxicity

Acute toxicity studies are designed to determine the adverse effects that occur within a short time following the administration of a single high dose of a substance. For benzoic acid derivatives, the oral route is often of primary interest.

Table 1: Acute Toxicity Data for Related Benzoic Acid Derivatives

| Compound | CAS No. | Test Species | Route | LD50 (mg/kg) | GHS Classification | Reference |